The synthesis of 4-methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a method described in literature involves the use of 2-(4-methylphenyl)acetaldehyde and an amine precursor that undergoes a tandem reaction involving Diels-Alder cycloaddition followed by subsequent transformations to yield the isoindole structure.
Key parameters for this synthesis include:
In one reported synthesis, starting materials were reacted in the presence of a catalyst at elevated temperatures for several hours, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
The molecular structure of 4-methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine can be characterized by its tetrahydroisoindole framework. The compound consists of a bicyclic structure featuring a five-membered ring fused to a six-membered ring.
Crystallographic studies provide insights into the arrangement of atoms within the molecule and reveal important information about bond lengths and angles that influence its chemical behavior.
4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine participates in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are often influenced by the presence of suitable reagents and reaction conditions such as temperature and solvent choice.
The mechanism of action for 4-methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine is largely dependent on its interactions with biological targets. This compound has been studied for its potential as a pharmacological agent due to its ability to interact with neurotransmitter receptors and enzymes.
The physical and chemical properties of 4-methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine include:
4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has several scientific applications:
4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine is systematically named as 6-Methyl-1,2,3,7a-tetrahydro-3aH-isoindol-3a-amine under International Union of Pure and Applied Chemistry (IUPAC) conventions [2]. Its molecular formula is C₉H₁₄N₂, corresponding to a molecular mass of 150.23 grams per mole [2]. Key identifiers include:
Table 1: Chemical Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 177337-06-3 |
SMILES | NC12CNCC1C=C(C)C=C2 |
Canonical SMILES | CC1=CC2CNCC2(N)C=C1 |
InChI | InChI=1S/C9H14N2/c1-7-2-3-9(10)6-11-5-8(9)4-7/h2-4,8,11H,5-6,10H2,1H3 |
InChIKey | GTFLIRFYPMRBKR-UHFFFAOYSA-N |
Structurally, the compound features a fused bicyclic system comprising a six-membered cyclohexene ring condensed with a five-membered pyrrolidine ring. The "tetrahydro" designation indicates partial saturation of the isoindole core, reducing aromaticity. The amine group (-NH₂) is attached to the bridgehead carbon (position 3a), conferring potential stereogenicity. The methyl substituent at position 6 (equivalent to 4-methyl in the non-systematic name) introduces steric and electronic modulation [2].
Table 2: Core Structural Features
Feature | Description |
---|---|
Core Ring System | 2,3,3a,7a-Tetrahydro-1H-isoindole (fused bicyclic) |
Saturation Level | Partially saturated (non-aromatic) |
Functional Groups | Bridgehead primary amine; Aliphatic methyl group |
Stereochemistry | Chiral center at C3a (stereochemistry unspecified in name) |
Tetrahydroisoindole derivatives emerged as synthetic targets in the late 20th century alongside broader interest in saturated nitrogen heterocycles for bioactive molecule discovery. The specific scaffold of 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine gained prominence in the 1990s–2000s, evidenced by its assignment of the CAS registry number 177337-06-3 [2]. This period saw intensified exploration of conformationally constrained polycyclic amines as privileged structures in medicinal chemistry, driven by their ability to mimic pharmacophoric elements in natural products and drugs.
Early synthetic routes to related tetrahydroisoindoles often leveraged Diels-Alder cycloadditions or reductive amination strategies applied to precursors like substituted phthalimides or dihydroisoindoles. For example, structurally analogous compounds such as 3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (Noreximide, CAS 3647-74-3) were synthesized via cycloaddition reactions involving furans and maleimides [4]. The target compound’s bridgehead amine represents a deliberate deviation from common lactam or imide functionalities in classical isoindoline chemistry (e.g., phthalimide derivatives), reflecting a shift towards more nucleophilic and basic nitrogen centers for targeting enzymes or receptors [4] [6]. Patent literature from this era highlights condensed heterocyclic succinimides and their structural analogs, including tetrahydroisoindole derivatives, as intermediates for pharmaceuticals targeting neurological, metabolic, and inflammatory diseases [6].
This compound serves as a versatile chiral building block and pharmacophore scaffold due to its stereodefined tertiary amine and rigid bicyclic framework.
Synthetic Utility
Medicinal Chemistry Relevance
While specific biological data for this exact molecule is not provided in the sources, its structural kinship to patented pharmacophores underscores its role as a template for drug discovery. Future research directions include developing enantioselective syntheses and evaluating its performance in fragment-based drug design campaigns.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1